molecular formula C9H12ClN3O2 B3275780 tert-Butyl (4-chloropyrimidin-2-yl)carbamate CAS No. 629645-55-2

tert-Butyl (4-chloropyrimidin-2-yl)carbamate

Cat. No.: B3275780
CAS No.: 629645-55-2
M. Wt: 229.66 g/mol
InChI Key: IBBOTESNTLXAKP-UHFFFAOYSA-N
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Description

tert-Butyl (4-chloropyrimidin-2-yl)carbamate: is an organic compound with the molecular formula C9H12ClN3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-chloropyrimidin-2-yl)carbamate typically involves the reaction of 4-chloropyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert conditions to prevent moisture from affecting the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-chloropyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products:

    Substitution Reactions: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry: tert-Butyl (4-chloropyrimidin-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological molecules. It serves as a model compound for understanding the behavior of more complex pyrimidine-based drugs.

Medicine: this compound has potential applications in medicinal chemistry. It is used as a building block in the synthesis of drugs that target specific enzymes or receptors in the body.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-chloropyrimidin-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • tert-Butyl (2-chloropyrimidin-4-yl)carbamate
  • tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
  • tert-Butyl (4-chloropyridin-2-yl)carbamate

Comparison: tert-Butyl (4-chloropyrimidin-2-yl)carbamate is unique due to the position of the chlorine atom and the tert-butyl carbamate group. This structural difference can lead to variations in reactivity and biological activity compared to similar compounds. For example, tert-Butyl (2-chloropyrimidin-4-yl)carbamate has the chlorine atom in a different position, which can affect its chemical behavior and interactions with biological targets.

Properties

IUPAC Name

tert-butyl N-(4-chloropyrimidin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-7-11-5-4-6(10)12-7/h4-5H,1-3H3,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBOTESNTLXAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216555
Record name 1,1-Dimethylethyl N-(4-chloro-2-pyrimidinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629645-55-2
Record name 1,1-Dimethylethyl N-(4-chloro-2-pyrimidinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629645-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(4-chloro-2-pyrimidinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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